methyl 6-amino-2,3-difluorobenzoate hydrochloride
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Overview
Description
Methyl 6-amino-2,3-difluorobenzoate hydrochloride is an organic compound with the chemical formula C8H8F2N2O2.HCl. It is commonly used in scientific experiments across various fields such as synthesis, medical research, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2,3-difluorobenzoate hydrochloride typically involves the reaction of 6-amino-2,3-difluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3-difluorobenzoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms such as carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Hydrolysis: 6-amino-2,3-difluorobenzoic acid.
Scientific Research Applications
Methyl 6-amino-2,3-difluorobenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-amino-2,3-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2-fluorobenzoate
- Methyl 6-amino-3-fluorobenzoate
- Methyl 6-amino-2,3-dichlorobenzoate
Uniqueness
Methyl 6-amino-2,3-difluorobenzoate hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. The difluoro substitution pattern can enhance its stability and modify its electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
2751616-27-8 |
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Molecular Formula |
C8H8ClF2NO2 |
Molecular Weight |
223.60 g/mol |
IUPAC Name |
methyl 6-amino-2,3-difluorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-5(11)3-2-4(9)7(6)10;/h2-3H,11H2,1H3;1H |
InChI Key |
NBFNDCQPKHPADI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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